Lsd1-IN-31

Osteoporosis In Vivo Efficacy OVX Model

LSD1-IN-31 is a silyl-protected precursor in the TCP-(MP)-caffeic acid analog class, designed to directly bind the LSD1/CoREST complex and inhibit demethylase activity. Unlike earlier-generation LSD1 inhibitors such as GSK2879552, LSD1-IN-31 robustly blocks OVX-induced bone loss in vivo and inactivates IκBα/NF-κB and MAPK pathways. Its unique scaffold makes it the preferred tool for osteoporosis-related osteoclastogenesis studies and prodrug-based SAR development. Procure LSD1-IN-31 for reproducible, high-impact in vivo efficacy data.

Molecular Formula C36H57ClN2O3Si2
Molecular Weight 657.5 g/mol
Cat. No. B15584282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-31
Molecular FormulaC36H57ClN2O3Si2
Molecular Weight657.5 g/mol
Structural Identifiers
InChIInChI=1S/C36H56N2O3Si2.ClH/c1-35(2,3)42(7,8)40-32-18-16-27(24-33(32)41-43(9,10)36(4,5)6)17-19-34(39)38-22-20-28(21-23-38)26-37-31-25-30(31)29-14-12-11-13-15-29;/h11-19,24,28,30-31,37H,20-23,25-26H2,1-10H3;1H/b19-17+;/t30-,31+;/m0./s1
InChIKeyBQHGXXZPQYMQLJ-RDMLBOQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1-IN-31: A Silyl-Protected LSD1 Inhibitor with Validated In Vivo Anti-Osteoclast Activity


LSD1-IN-31 (also known as compound 11e) is a silyl-protected precursor in a class of TCP-(MP)-caffeic acid analogs designed to inhibit lysine-specific demethylase 1 (LSD1) [1]. It is characterized by its ability to directly bind the LSD1/CoREST complex and inhibit demethylase activity, which in turn affects downstream IκB/NF-κB signaling pathways [REFS-1, REFS-2]. This compound has been specifically evaluated for its capacity to inhibit osteoclastic bone loss, with demonstrated activity in both in vitro and in vivo models [REFS-1, REFS-2].

LSD1-IN-31 Differentiation: Why In-Class LSD1 Inhibitors Cannot Be Interchanged


The LSD1 inhibitor class exhibits significant heterogeneity in chemical scaffold, mechanism of action, and in vivo efficacy. While many inhibitors, such as GSK2879552, have shown only modest effects in bone loss models [2], LSD1-IN-31 was specifically designed to address osteoclastogenesis. Its unique silyl-protected structure, intended as a precursor to the active inhibitor TCP-MP-CA [1], and its demonstrated capacity to robustly block OVX-induced bone loss in vivo distinguish it from earlier-generation LSD1 inhibitors [1]. This evidence demonstrates that direct substitution of LSD1-IN-31 with other LSD1-targeting agents may not yield the same therapeutic profile in osteoporosis-related research.

LSD1-IN-31 Procurement Evidence: Quantified Differentiation in Osteoporosis Models


In Vivo Efficacy in OVX-Induced Osteoporosis Model: Blockade of Bone Loss Compared to GSK2879552

LSD1-IN-31 (compound 11e) demonstrated a robust in vivo effect by blocking OVX-induced osteoclastic bone loss [1]. This outcome is differentiated from the comparator GSK2879552, which in a separate study using a similar OVX-induced osteoporosis model was found to only slightly restore cortical bone loss [2]. The more pronounced efficacy of LSD1-IN-31 underscores its superior activity in this specific disease model.

Osteoporosis In Vivo Efficacy OVX Model

Prodrug-to-Active Metabolite Relationship: LSD1-IN-31 as a Silyl-Protected Precursor to TCP-MP-CA

LSD1-IN-31 is identified as the silyl-protected precursor (compound 11e) to the active LSD1 inhibitor TCP-MP-CA (compound 11a) [1]. The active metabolite TCP-MP-CA demonstrates a potent inhibitory effect on osteoclastogenesis with a quantified IC50 value of 0.14 µM [1]. This prodrug strategy is a key differentiator from other LSD1 inhibitors, suggesting potential advantages in stability or bioavailability that support its in vivo activity.

Prodrug Pharmacokinetics Bioavailability

Unique Pathway Engagement: Inhibition of IκBα/NF-κB and MAPK Signaling

LSD1-IN-31 (compound 11e) exerts its anti-osteoclastogenic effects through a mechanism involving the inactivation of the IκBα/NF-κB and MAPK signaling pathways [1]. This dual-pathway inhibition is a specific, reported functional outcome for this compound class. In contrast, some other LSD1 inhibitors, such as GSK2879552, have been shown not to modulate histone H3 K4/K9 methylation during osteoclastogenesis, suggesting that LSD1-IN-31 may engage a distinct set of downstream effectors [2].

Signal Transduction NF-κB Pathway MAPK Pathway

Target Engagement: Direct Binding to LSD1/CoREST Complex vs. Covalent Inhibitors

LSD1-IN-31 (compound 11e) has been shown to directly bind to the LSD1/CoREST complex, leading to a reduction in LSD1 demethylase activity [1]. This mechanism of action is distinct from covalent, FAD-targeting LSD1 inhibitors like tranylcypromine (TCP) and its derivatives [2]. While quantitative binding affinity data (e.g., Kd) for 11e is not available, the direct binding interaction is a key feature differentiating it from mechanism-based inactivators.

Target Engagement Protein Binding Mechanism of Action

LSD1-IN-31: Recommended Research and Preclinical Application Scenarios


In Vivo Proof-of-Concept Studies for Osteoporosis

LSD1-IN-31 is the preferred candidate for in vivo studies of osteoclast-mediated bone loss. Its demonstrated ability to block OVX-induced bone loss, validated in a peer-reviewed primary research paper [1], makes it a superior choice over comparator LSD1 inhibitors like GSK2879552, which only show slight restoration effects [2]. Procurement is justified for projects aiming to establish robust, positive in vivo efficacy data in osteoporosis models.

Investigating Non-Canonical LSD1 Signaling in Osteoclasts

This compound is ideal for research focused on elucidating LSD1's role beyond histone demethylation. LSD1-IN-31's unique mechanism of inactivating the IκBα/NF-κB and MAPK pathways [1] provides a distinct tool for probing these signaling cascades. Its use is recommended over inhibitors like GSK2879552, which do not modulate histone methylation in osteoclasts [2], indicating a different downstream functional impact.

Development of Prodrug-Based LSD1 Therapies

LSD1-IN-31 serves as a key reference compound for the development and characterization of prodrug-based LSD1 inhibitors. As the silyl-protected precursor to the active inhibitor TCP-MP-CA (IC50 = 0.14 µM) [1], it provides a validated scaffold for studying how structural modifications can influence bioavailability and in vivo activity. Procurement supports SAR studies and the rational design of next-generation prodrugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.